CTX-0124143 KAT6A Biochemical Potency: 125× Less Potent than WM-8014—Implications for Assay Design
CTX-0124143 inhibits KAT6A with an IC₅₀ of 1.0 µM in a biochemical acetyltransferase assay, representing the moderate baseline potency from which subsequent lead optimization was performed [1] [2]. In direct comparison, the optimized analog WM-8014 (compound 97) achieved an IC₅₀ of 0.008 µM (8 nM) in the same assay format—a 125-fold improvement in potency that required extensive SAR elaboration of the acylsulfonohydrazide scaffold [1]. The 125-fold difference in biochemical potency underscores CTX-0124143's role as a sub-optimal inhibitor for applications requiring potent target engagement, but simultaneously establishes it as the essential low-potency reference standard for calibrating assay sensitivity and benchmarking novel KAT6A inhibitor series [3].
| Evidence Dimension | KAT6A biochemical inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.0 µM |
| Comparator Or Baseline | WM-8014 (compound 97) IC₅₀ = 0.008 µM (8 nM) |
| Quantified Difference | 125-fold less potent (1.0 µM vs. 0.008 µM) |
| Conditions | Biochemical acetyltransferase assay; competitive inhibition of acetyl-CoA binding; X-ray crystallography confirmed binding to Ac-CoA binding site |
Why This Matters
For procurement, this 125-fold potency differential definitively positions CTX-0124143 as the historical benchmark compound—essential for validating new assay systems and for comparative SAR studies—not as a potent tool for applications requiring robust cellular target engagement.
- [1] Baell JB, Leaver DJ, Hermans SJ, et al. Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A. Cell Chem Biol. 2019;26(10):1466-1477. View Source
- [2] Priebbenow DL, Leaver DJ, Nguyen N, et al. Discovery of Acylsulfonohydrazide-Derived Inhibitors of the Lysine Acetyltransferase, KAT6A, as Potent Senescence-Inducing Anti-Cancer Agents. J Med Chem. 2020;63(9):4655-4684. View Source
- [3] Duan Y, et al. Discovery of N-(2-oxoethyl) sulfanilamide-derived inhibitors of KAT6A (MOZ) against leukemia by an isostere strategy. Eur J Med Chem. 2023;260:115782. View Source
